molecular formula C10H18O3 B13749808 Butyl 5-oxohexanoate CAS No. 54723-19-2

Butyl 5-oxohexanoate

Cat. No.: B13749808
CAS No.: 54723-19-2
M. Wt: 186.25 g/mol
InChI Key: HCXCVKYQWKDKOS-UHFFFAOYSA-N
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Description

Butyl 5-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a 5-oxohexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with butanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The carbonyl group in the 5-oxohexanoate moiety can be reduced to form the corresponding alcohol.

    Oxidation: The ester can be oxidized to produce carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Reduction: Butyl 5-hydroxyhexanoate

    Oxidation: 5-oxohexanoic acid or other oxidized derivatives

    Substitution: Various esters or amides depending on the nucleophile used

Scientific Research Applications

Butyl 5-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of flavors, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 5-oxohexanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The carbonyl group in the 5-oxohexanoate moiety can also participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 5-hydroxyhexanoate
  • Butyl 5-oxoheptanoate
  • Ethyl 5-oxohexanoate

Uniqueness

Butyl 5-oxohexanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ester group makes it a versatile intermediate in organic synthesis, while the 5-oxohexanoate moiety provides opportunities for further functionalization.

Properties

CAS No.

54723-19-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

butyl 5-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-3-4-8-13-10(12)7-5-6-9(2)11/h3-8H2,1-2H3

InChI Key

HCXCVKYQWKDKOS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCC(=O)C

Origin of Product

United States

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